molecular formula C14H20Cl2N2 B12925979 (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine CAS No. 820981-46-2

(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine

Cat. No.: B12925979
CAS No.: 820981-46-2
M. Wt: 287.2 g/mol
InChI Key: QZJUHTSZXDCBOS-ZDUSSCGKSA-N
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Description

(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrrolidine ring, with a propyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the pyrrolidine ring with 2,4-dichlorobenzyl chloride under basic conditions to form the desired product.

    Addition of the Propyl Group: The final step is the alkylation of the nitrogen atom in the pyrrolidine ring with a propyl halide, such as propyl bromide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies related to its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: A related compound with antiseptic properties.

    2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.

    2,4-Dichlorobenzylamine: Another derivative with potential biological activity.

Uniqueness

(S)-N-(2,4-Dichlorobenzyl)-N-propylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of the 2,4-dichlorobenzyl group and the pyrrolidine ring with a propyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

820981-46-2

Molecular Formula

C14H20Cl2N2

Molecular Weight

287.2 g/mol

IUPAC Name

(3S)-N-[(2,4-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine

InChI

InChI=1S/C14H20Cl2N2/c1-2-7-18(13-5-6-17-9-13)10-11-3-4-12(15)8-14(11)16/h3-4,8,13,17H,2,5-7,9-10H2,1H3/t13-/m0/s1

InChI Key

QZJUHTSZXDCBOS-ZDUSSCGKSA-N

Isomeric SMILES

CCCN(CC1=C(C=C(C=C1)Cl)Cl)[C@H]2CCNC2

Canonical SMILES

CCCN(CC1=C(C=C(C=C1)Cl)Cl)C2CCNC2

Origin of Product

United States

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